Trk II-IN-1 is a compound recognized for its potential as a selective inhibitor of tropomyosin receptor kinase (Trk) proteins, which are implicated in various cancers. This compound has garnered attention due to its ability to suppress the proliferation of cancer cells harboring Trk fusions and mutations, making it a candidate for targeted cancer therapies. The development of Trk II-IN-1 is part of ongoing research into effective treatments for tumors driven by aberrant Trk signaling pathways.
Trk II-IN-1 is classified as a type II inhibitor of tropomyosin receptor kinases. These kinases play critical roles in neuronal development and survival, but their dysregulation can lead to oncogenesis. The compound is synthesized from various precursors and has been evaluated in preclinical studies for its efficacy against Trk-driven malignancies.
The synthesis of Trk II-IN-1 involves several key steps, typically starting from commercially available starting materials. One notable synthesis method includes:
For instance, one synthesis route described involves the coupling of a pyrazolo[3,4-b]pyridine scaffold with various amines to produce Trk II-IN-1 derivatives, which are then purified and characterized for biological evaluation .
Trk II-IN-1 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the Trk protein targets. The precise molecular formula and structural details are essential for understanding its binding affinity and specificity.
Key structural features include:
The molecular weight and other physicochemical properties can be derived from its chemical formula, which aids in predicting its behavior in biological systems .
Trk II-IN-1 undergoes several chemical reactions during its synthesis:
These reactions must be carefully controlled regarding temperature, solvent choice, and reaction time to ensure high yields and purity .
Trk II-IN-1 exerts its pharmacological effects primarily through competitive inhibition at the ATP-binding site of tropomyosin receptor kinases. By binding to this site, it prevents ATP from interacting with the kinase domain, thereby inhibiting downstream signaling pathways associated with cell proliferation and survival.
The mechanism can be summarized as follows:
Preclinical studies have shown that this mechanism effectively reduces tumor growth in models expressing Trk fusions .
Trk II-IN-1 exhibits several important physical and chemical properties:
These properties influence its formulation into pharmaceutical products .
Trk II-IN-1 is primarily used in cancer research as a targeted therapy for tumors driven by abnormal Trk signaling. Its applications include:
The ongoing research aims to refine its selectivity and efficacy while minimizing off-target effects .
The tropomyosin receptor kinase (TRK) family—comprising TRKA, TRKB, and TRKC encoded by NTRK1, NTRK2, and NTRK3 genes—plays fundamental roles in neuronal development, differentiation, and synaptic plasticity under physiological conditions [2] [7]. These transmembrane receptors activate downstream signaling cascades (including MAPK, PI3K/AKT, and PLCγ pathways) upon neurotrophin binding [8]. In cancer, genomic rearrangements create chimeric proteins fusing the C-terminal kinase domain of NTRK genes with N-terminal domains of diverse partner genes (e.g., ETV6, LMNA, TPM3). This fusion event eliminates regulatory constraints, leading to ligand-independent dimerization, autophosphorylation, and constitutive kinase activity that drives uncontrolled cellular proliferation and survival [1] [5].
NTRK fusions exhibit a dual prevalence pattern: they dominate (>90%) in rare tumors like infantile fibrosarcoma or secretory breast carcinoma but occur at low frequencies (0.1–1.88%) in common adult carcinomas such as lung, colorectal, and cervical cancers [5] [7] [8]. The resulting fusion oncoproteins (e.g., ETV6-NTRK3, TPM3-NTRK1) maintain catalytic activity while gaining oncogenic potency through partner-mediated oligomerization domains that force kinase dimerization [8]. Critically, these fusions represent actionable drivers mutually exclusive from other oncogenes like EGFR or KRAS, making them prime therapeutic targets [5] [6].
Table 1: Prevalence and Tumor Spectrum of Major NTRK Fusion Types
NTRK Gene | Common Fusion Partners | High-Prevalence Tumors | Adult Solid Tumors (Prevalence) |
---|---|---|---|
NTRK1 | LMNA, TPM3, CD74 | Congenital fibrosarcoma | NSCLC (0.1–0.2%), CRC (0.5–2%) |
NTRK2 | TRIM24, SQSTM1 | Glioblastoma | NSCLC (<0.1%), Glioma (1–2%) |
NTRK3 | ETV6, EML4 | Secretory breast cancer | Thyroid cancer (1–5%), Cervical (0.36–1.88%) |
First-generation TRK inhibitors (larotrectinib, entrectinib) revolutionized NTRK fusion cancer therapy with tumor-agnostic efficacy, achieving 75% objective response rates (ORR) in naive patients [1]. These ATP-competitive Type I inhibitors bind the active (DFG-in) kinase conformation but face acquired resistance through on-target kinase domain mutations that sterically hinder drug binding or alter kinase dynamics [2] [6]. Second-generation inhibitors (selitrectinib, repotrectinib) were designed to overcome these but retain vulnerabilities:
Table 2: Clinically Relevant TRK Resistance Mutations and Impact on Inhibitor Classes
Mutation Type | Example Mutations | Frequency in Resistance | Effect on Type I/II Inhibitors |
---|---|---|---|
Solvent-Front | G595R (NTRK1), G623R (NTRK3) | ~65% | Steric hindrance in ATP-binding cleft |
Gatekeeper | F589L (NTRK1), F617L (NTRK3) | ~20% | Reduced hydrophobic interactions |
xDFG | G667C (NTRK1), G696A (NTRK3) | ~15% | DFG motif destabilization |
Compound Mutations | G595R + G667C | Emerging | Complete resistance to 1st/2nd-gen inhibitors |
While second-generation inhibitors show activity against solvent-front mutations (selitrectinib ORR: 45% in kinase-mutant patients), their efficacy diminishes against xDFG or compound mutations [3] [6]. Off-target resistance (e.g., KRAS amplification, MET activation) further limits their utility, observed in ~11% of cases [3] [5].
Type II TRK inhibitors represent a strategic shift by targeting the inactive DFG-out conformation of the kinase domain, distinct from the active state bound by Type I inhibitors. This approach addresses key limitations:
Biochemical studies demonstrate that Type II inhibitors maintain low-nanomolar IC50 against xDFG mutants where Type I inhibitors fail (e.g., >100-fold potency gain vs. larotrectinib in G667C models) [6]. This mechanistic advantage underscores their potential as later-line therapies or initial options in high-resistance-risk settings.
Table 3: Comparative Inhibitor Properties Across TRK Inhibitor Classes
Property | Type I (Larotrectinib) | Type I/II (Repotrectinib) | Type II (Trk II-IN-1) |
---|---|---|---|
Binding Conformation | DFG-in | DFG-in | DFG-out |
Solvent-Front Mutants | Inactive | Active | Active |
xDFG Mutants | Inactive | Partial activity | Active |
Compound Mutants | Inactive | Inactive | Active |
Selectivity Challenge | Moderate (off-target TNK2) | High | To be characterized |
The development of Trk II-IN-1 exemplifies this rationale, leveraging structural insights from resistance mutations to design inhibitors resilient to evolutionary pressure in TRK fusion cancers [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0